molecular formula C19H16N6O2S B2543242 N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891103-72-3

N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2543242
CAS RN: 891103-72-3
M. Wt: 392.44
InChI Key: WUUPVCIYHMANHL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

N-(2-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide and its derivatives have been explored for their potential anticancer effects. For instance, the modification of similar compounds by replacing the acetamide group with an alkylurea moiety has led to derivatives with significant antiproliferative activities against various human cancer cell lines. These compounds have demonstrated potent inhibitory activities against PI3Ks and mTOR, essential targets in cancer therapy, with reduced acute oral toxicity. Such findings suggest these compounds' potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Herbicidal Applications

Compounds structurally related to N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This activity is attributed to the compounds prepared by the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, indicating the potential of these compounds in agricultural applications (M. Moran, 2003).

Insecticidal Applications

The synthesis of novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety suitable for use as insecticidal agents has been reported. These compounds have been synthesized via a versatile, readily accessible precursor, demonstrating potent toxic effects against the cotton leafworm, Spodoptera littoralis, under laboratory conditions. Such research highlights the potential of these compounds in pest management strategies (Nanees N. Soliman et al., 2020).

Antimicrobial and Antioxidant Applications

Some derivatives related to N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating a range of pharmaceutical activities. These compounds have shown significant potential in treating various microbial infections, highlighting their importance in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-16-8-3-2-7-15(16)21-18(26)12-28-19-23-22-17-10-9-14(24-25(17)19)13-6-4-5-11-20-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUPVCIYHMANHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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